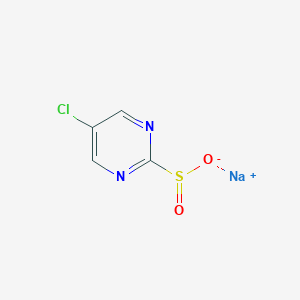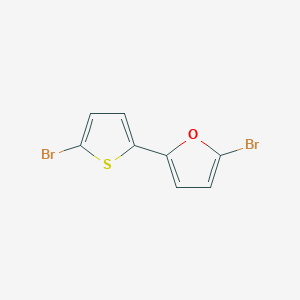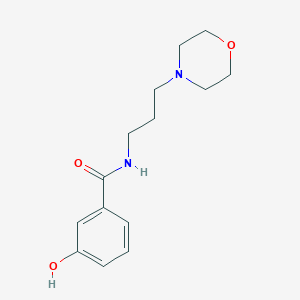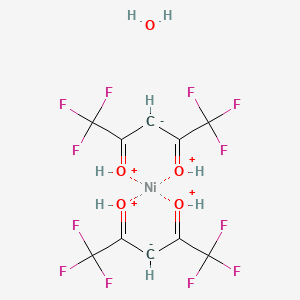![molecular formula C32H28NO3PRh B15250277 Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium is a complex organometallic compound with the molecular formula C32H27NO3PRh. This compound is known for its unique coordination structure, where the rhodium center is bonded to a carbonyl group, a quinolinecarboxylato ligand, and three tris(3-methylphenyl)phosphine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium typically involves the reaction of rhodium carbonyl chloride with 2-quinolinecarboxylic acid and tris(3-methylphenyl)phosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the desired complex, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace one or more ligands with other coordinating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in a variety of new complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium has several scientific research applications, including:
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Biological Studies: The compound is used in studies to understand its interactions with proteins and nucleic acids, which can provide insights into its mechanism of action and potential biological effects.
Wirkmechanismus
The mechanism by which Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium exerts its effects involves coordination to various molecular targets. The rhodium center can interact with electron-rich sites on substrates, facilitating catalytic transformations. The quinolinecarboxylato ligand provides additional stabilization and specificity, while the tris(3-methylphenyl)phosphine ligands enhance the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(4-methylphenyl)phosphine]rhodium
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(2-methylphenyl)phosphine]rhodium
- Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(phenyl)phosphine]rhodium
Uniqueness
Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence the compound’s steric and electronic properties. This can result in different reactivity and selectivity compared to its analogs with varying substituents on the phenyl rings .
Eigenschaften
Molekularformel |
C32H28NO3PRh |
|---|---|
Molekulargewicht |
608.4 g/mol |
IUPAC-Name |
carbon monoxide;quinoline-2-carboxylate;rhodium;tris(3-methylphenyl)phosphanium |
InChI |
InChI=1S/C21H21P.C10H7NO2.CO.Rh/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;1-2;/h4-15H,1-3H3;1-6H,(H,12,13);; |
InChI-Schlüssel |
PJHHBOWQCQLHHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[PH+](C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[C-]#[O+].C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


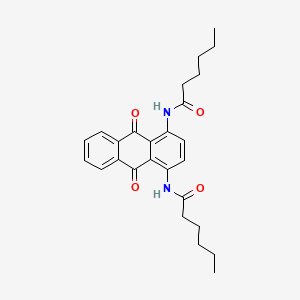

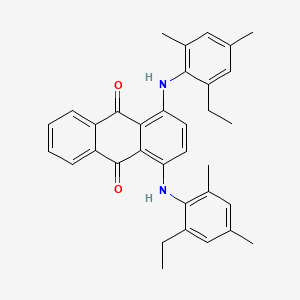

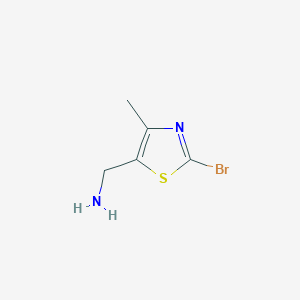

![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

